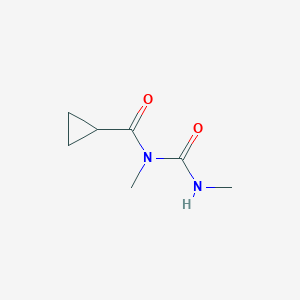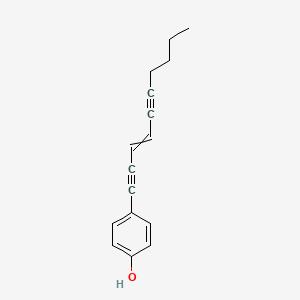
L-Valyl-L-valyl-L-glutaminyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-valyl-L-glutaminyl-L-alanine is a peptide compound composed of four amino acids: valine, glutamine, and alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-glutaminyl, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the addition of L-valyl and L-valyl.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
化学反应分析
Types of Reactions
L-Valyl-L-valyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide synthesis techniques.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Coupling reagents like HBTU and deprotection reagents like TFA.
Major Products Formed
Hydrolysis: Valine, glutamine, and alanine.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Modified peptides with different amino acid sequences.
科学研究应用
L-Valyl-L-valyl-L-glutaminyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Valyl-L-valyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate cellular processes by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular functions.
相似化合物的比较
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, similar in structure but shorter.
L-Glutaminyl-L-alanine: A dipeptide with glutamine and alanine, sharing some functional similarities.
Uniqueness
L-Valyl-L-valyl-L-glutaminyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
属性
CAS 编号 |
798541-28-3 |
|---|---|
分子式 |
C18H33N5O6 |
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H33N5O6/c1-8(2)13(20)16(26)23-14(9(3)4)17(27)22-11(6-7-12(19)24)15(25)21-10(5)18(28)29/h8-11,13-14H,6-7,20H2,1-5H3,(H2,19,24)(H,21,25)(H,22,27)(H,23,26)(H,28,29)/t10-,11-,13-,14-/m0/s1 |
InChI 键 |
ZYWZYCIWJGNWAU-IMIFBBOLSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


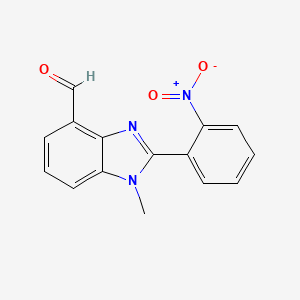
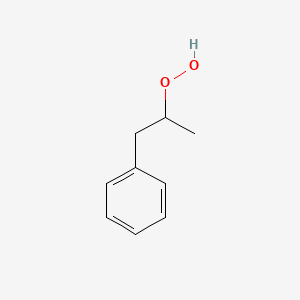
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
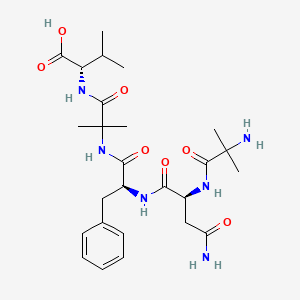
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
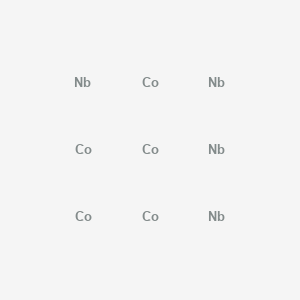
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
